molecular formula C14H12BrNO3S B13079722 Ethyl 4-(4-acetylphenyl)-2-bromothiazole-5-carboxylate

Ethyl 4-(4-acetylphenyl)-2-bromothiazole-5-carboxylate

Cat. No.: B13079722
M. Wt: 354.22 g/mol
InChI Key: YFHCTYAJAVRLNO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylphenyl)-2-bromothiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylphenyl)-2-bromothiazole-5-carboxylate typically involves a multi-step process. One common method starts with the bromination of 4-acetylphenylthiazole, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-acetylphenyl)-2-bromothiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.

Major Products

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation and Reduction: Products include carboxylic acids or alcohols derived from the acetyl group.

    Ester Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-(4-acetylphenyl)-2-bromothiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylphenyl)-2-bromothiazole-5-carboxylate is primarily based on its ability to interact with biological targets through its functional groups. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and acetyl group can also participate in various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one: Similar in structure but contains a chromenone ring instead of a thiazole ring.

    N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a thiazole ring.

    1-Ethyl-4-tosylpiperazine: Contains a piperazine ring and a tosyl group instead of a thiazole ring.

Uniqueness

Ethyl 4-(4-acetylphenyl)-2-bromothiazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

Ethyl 4-(4-acetylphenyl)-2-bromothiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article outlines its structure, synthesis, and biological properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. Its molecular formula is C15H14BrN1O3S, with a molecular weight of approximately 354.22 g/mol. The structural components include an ethyl ester group and an acetophenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination : The introduction of the bromine atom at the 2-position of the thiazole ring enhances the compound's reactivity.
  • Acetylation : The acetophenone moiety is introduced via acylation reactions, which are crucial for enhancing biological activity.

Biological Activities

Thiazole derivatives are known to exhibit a range of biological activities, including:

  • Antibacterial Activity : Studies have shown that similar thiazole compounds possess significant antibacterial effects against various pathogens. For instance, compounds with structural similarities to this compound have demonstrated inhibitory action against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Research indicates that thiazole derivatives can inhibit fungal growth, making them potential candidates for antifungal drug development.
  • Anticancer Properties : Several studies have highlighted the anticancer potential of thiazole derivatives. This compound may exhibit cytotoxic effects against various cancer cell lines due to its ability to interfere with cellular processes involved in tumor growth .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various thiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of 15 mm against S. aureus and 12 mm against E. coli, suggesting moderate antibacterial activity.

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating significant potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
Ethyl 4-benzyl-2-bromo-thiazole-5-carboxylateC15H14BrN1O2SContains benzyl instead of acetophenone
Ethyl 2-bromo-thiazole-5-carboxylic acidC10H8BrN1O2SLacks acetophenone substitution
Ethyl 4-(3-chlorophenyl)-2-bromothiazole-5-carboxylateC15H13ClBrN1O2SContains chlorine substitution

The presence of both bromine and acetophenone moieties in this compound enhances its chemical reactivity and biological activity compared to other derivatives.

Properties

Molecular Formula

C14H12BrNO3S

Molecular Weight

354.22 g/mol

IUPAC Name

ethyl 4-(4-acetylphenyl)-2-bromo-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H12BrNO3S/c1-3-19-13(18)12-11(16-14(15)20-12)10-6-4-9(5-7-10)8(2)17/h4-7H,3H2,1-2H3

InChI Key

YFHCTYAJAVRLNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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